molecular formula C12H17BFNO2 B595223 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310405-22-1

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B595223
CAS RN: 1310405-22-1
M. Wt: 237.081
InChI Key: BNXMLGBCFFOIQG-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C12H17BFNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a fluoro group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact crystal structure and bond lengths and angles can be determined using single crystal X-ray diffraction analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates Synthesis : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized, indicating the versatility of the dioxaborolan-2-yl group in forming boric acid ester intermediates with benzene rings. The synthesis involves multi-step substitution reactions, and the structures of these compounds are confirmed through various spectroscopic methods, crystallographic analysis, and DFT studies, showcasing their potential in fine chemical synthesis and material science applications (Huang et al., 2021).

Molecular Design and Electronic Structure

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The same study conducted DFT analyses to investigate the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties that could inform the design of novel compounds with specific electronic or optical properties (Huang et al., 2021).

Applications in Organic Electronics and Fluoride Shuttle Batteries

  • Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries : Research has shown that boron-based compounds, including those derived from dioxaborolan-2-yl pyridine, can act as anion acceptors in fluoride shuttle batteries, suggesting applications in energy storage technologies. This highlights the role of the Lewis acidity of borate in enhancing the performance of such batteries (Kucuk & Abe, 2020).

Advanced Material Development

  • Luminescent Properties in Copolymers : Fluorene copolymers bearing DCM pendants synthesized through polymerizing units containing the dioxaborolan-2-yl group exhibit significant potential in the development of luminescent materials, potentially applicable in optoelectronic devices (Cheon et al., 2005).

Catalytic Applications and Drug Development

  • Catalytic Enantioselective Processes : The dioxaborolan-2-yl group's derivatives have been used in catalytic processes, such as the enantioselective borane reduction of benzyl oximes, demonstrating the compound's utility in synthesizing chiral amines, a key step in pharmaceutical manufacturing (Huang et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine

Mode of Action

Given its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The presence of the fluorine atom and the boron-containing dioxaborolane group could also influence its binding properties.

Pharmacokinetics

The presence of the fluorine atom could potentially enhance its metabolic stability, as fluorine is known to resist metabolic processes . The dioxaborolane group could also influence its solubility and distribution properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For example, the pH could affect the protonation state of the pyridine nitrogen, potentially influencing its binding properties. The temperature could influence the compound’s solubility and diffusion properties.

properties

IUPAC Name

6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMLGBCFFOIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676944
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1310405-22-1
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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